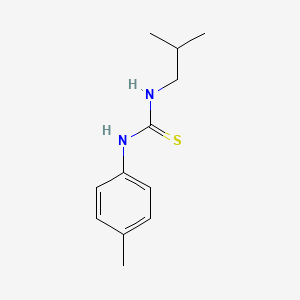
1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a thiourea functional group attached to a 4-methylphenyl and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Methylphenyl isothiocyanate+2-Methylpropylamine→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The aromatic and alkyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-phenylthiourea
- 1-(4-Methylphenyl)-3-(2-methylphenyl)thiourea
- 1-(4-Methylphenyl)-3-(2-ethylpropyl)thiourea
Comparison: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea is unique due to the presence of both a 4-methylphenyl and a 2-methylpropyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTIOBIGYIOQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5734292.png)

![N'-[(5-bromo-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5734299.png)
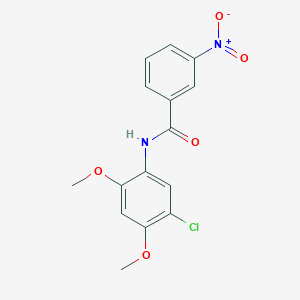
![9-ethoxy-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5734308.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B5734324.png)
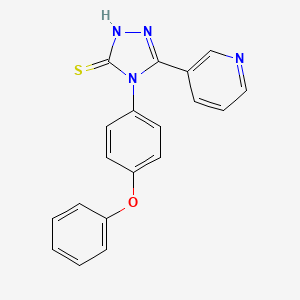
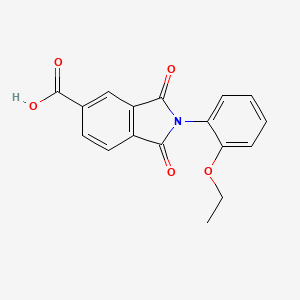
![2-(3,5-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5734356.png)
![Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B5734369.png)
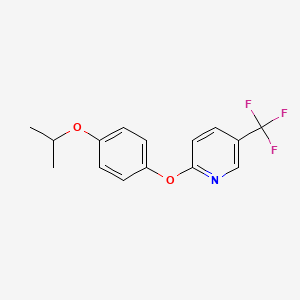
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cycloheptanamine](/img/structure/B5734388.png)

